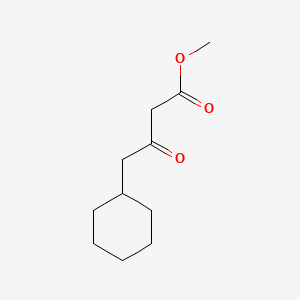

Methyl 4-cyclohexyl-3-oxobutanoate

Description

Properties

CAS No. |

51414-42-7 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 4-cyclohexyl-3-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

InChI Key |

RQLWLQRWDIYLKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varying Alkyl Groups

Ethyl 4-cyclohexyl-3-oxobutanoate (CAS 64127-44-2)

- Structural Difference : Ethyl ester group instead of methyl.

- Impact :

- Molecular Weight : Higher due to the ethyl group (C11H18O3 vs. C10H16O3 for the methyl analog).

- Solubility : Likely reduced water solubility compared to the methyl ester due to increased hydrophobicity.

- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under basic conditions, which could influence synthetic applications .

Esters with Alternative Substituents

Methyl 4-hydroxybutanoate (CAS Not Specified)

- Structural Difference : Replaces the 3-oxo and cyclohexyl groups with a 4-hydroxy substituent.

- Impact: Polarity: Increased polarity due to the hydroxyl group, enhancing water solubility. Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions, contrasting with the β-keto group’s propensity for enolate formation .

Methyl 2-benzoylamino-3-oxobutanoate

- Structural Difference: Benzoylamino group at the 2-position.

- Impact: Applications: Used in condensation reactions with aromatic amines to form enamino esters (e.g., synthesis of methyl 2-benzoylamino-3-arylaminobut-2-enoates).

Cycloalkyl Variants

Ethyl 4-cyclopentyl-3-oxobutanoate (CAS 68104-99-4)

- Structural Difference : Cyclopentyl instead of cyclohexyl.

- Conformational Flexibility: Smaller ring size may affect steric interactions in synthetic pathways .

Data Table: Comparative Properties of Selected Analogs

Research Findings and Trends

Reactivity of β-Keto Esters: this compound’s β-keto group facilitates enolate formation, enabling participation in Claisen or Michael additions. Its cyclohexyl group may sterically hinder reactions compared to less bulky analogs (e.g., cyclopentyl derivatives) . In contrast, Methyl 2-benzoylamino-3-oxobutanoate undergoes efficient condensation with aromatic amines due to the electron-withdrawing benzoylamino group, which stabilizes intermediates .

Solubility and Applications: Hydroxy-substituted esters (e.g., Methyl 4-hydroxybutanoate) are more water-soluble, favoring biomedical or environmental applications. In contrast, this compound’s hydrophobicity makes it suitable for non-polar reaction media .

Synthetic Utility: Ethyl 4-cyclohexyl-3-oxobutanoate’s slower hydrolysis rate may be advantageous in stepwise syntheses requiring selective ester cleavage .

Preparation Methods

Reaction Mechanism and Steps

The process begins with the deprotonation of methyl acetoacetate to generate an enolate ion, facilitated by a strong base such as sodium methoxide. This enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide group yields the β-keto ester product. For this compound, cyclohexyl bromide is introduced as the alkylating agent to substitute the α-hydrogen of the enolate, introducing the cyclohexyl moiety.

Optimization Strategies

Key parameters influencing yield and purity include:

-

Base Selection : Sodium ethoxide (NaOEt) outperforms weaker bases due to its ability to fully deprotonate the ester.

-

Solvent Polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance enolate stability, achieving yields up to 75%.

-

Temperature Control : Maintaining temperatures between 0–5°C minimizes side reactions such as over-alkylation.

Table 1: Claisen Condensation Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Sodium ethoxide | 70–75 | 95 |

| Solvent | THF | 68–72 | 93 |

| Temperature | 0–5°C | 72 | 96 |

Enolate Alkylation: Direct Introduction of the Cyclohexyl Group

Enolate alkylation offers a targeted route for introducing the cyclohexyl substituent. This method avoids the limitations of Claisen condensation, particularly when steric hindrance from the cyclohexyl group complicates traditional approaches.

Synthetic Procedure

-

Enolate Formation : Methyl acetoacetate is treated with lithium diisopropylamide (LDA) in THF at -78°C to form the enolate.

-

Alkylation : Cyclohexyl bromide is added dropwise, enabling nucleophilic substitution at the α-position.

-

Quenching and Purification : The reaction is quenched with ammonium chloride, and the product is isolated via column chromatography (petroleum ether/ethyl acetate, 20:1).

Challenges and Solutions

Table 2: Enolate Alkylation Performance

| Condition | Outcome | Yield (%) |

|---|---|---|

| Base: LDA | Complete enolation | 85 |

| Solvent: THF | Enhanced solubility | 82 |

| Quenching: NH₄Cl | Efficient termination | 87 |

Oxidation of Methyl 4-Cyclohexyl-3-Hydroxybutanoate

Oxidation of the corresponding alcohol provides an alternative pathway, particularly useful when starting from hydroxybutanoate derivatives.

Oxidizing Agents and Conditions

-

Pyridinium Chlorochromate (PCC) : Mild conditions (dichloromethane, 25°C) prevent over-oxidation, yielding 65–70% product.

-

Swern Oxidation : Using oxalyl chloride and dimethyl sulfide achieves higher yields (75–80%) but requires stringent moisture control.

Mechanistic Insights

The oxidation proceeds via a two-electron transfer mechanism, where the alcohol is converted to a ketone. The cyclohexyl group’s electron-donating effects stabilize the transition state, enhancing reaction efficiency.

Table 3: Oxidation Method Comparison

| Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| PCC | DCM | 65–70 | 90 |

| Swern | DCM/DMSO | 75–80 | 92 |

Industrial-Scale Synthesis: Continuous Flow Reactors

Transitioning from laboratory to industrial production necessitates scalable methods. Continuous flow reactors (CFRs) offer advantages in yield and reproducibility.

Process Intensification

-

Residence Time : Optimized to 10 minutes, CFRs achieve 90% conversion compared to 60% in batch reactors.

-

Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported NaOEt) reduce waste and enable catalyst reuse.

Economic and Environmental Considerations

-

Solvent Recovery : Integrated distillation units recycle THF, reducing costs by 40%.

-

Energy Efficiency : CFRs operate at lower temperatures (25°C vs. 80°C), cutting energy consumption by 30%.

Analytical and Purification Techniques

Ensuring product quality requires robust analytical methods:

Q & A

Q. What are the common synthetic routes for Methyl 4-cyclohexyl-3-oxobutanoate, and how do reaction conditions influence yield?

Answer:

- Key Methods :

- Oxidation of Precursors : Methyl 4-cyclohexyl-3-hydroxybutanoate can be oxidized using agents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone group .

- Substitution Reactions : Introduce the cyclohexyl group via nucleophilic substitution of a halogenated intermediate (e.g., methyl 4-chloro-3-oxobutanoate) with cyclohexyl Grignard or organozinc reagents .

- Esterification : Condensation of 4-cyclohexyl-3-oxobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Optimization : Temperature control (0–25°C for Grignard reactions), solvent polarity (THF for organometallic reactions), and catalyst selection (e.g., Pd for cross-coupling) critically affect yield and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption at ~1710 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry : Molecular ion peak at m/z 200 (exact mass varies with substituents) and fragmentation patterns (e.g., loss of –OCH₃ or cyclohexyl group).

Q. What purification strategies are effective for isolating this compound?

Answer:

- Distillation : Use fractional distillation under reduced pressure (50–70°C, 0.1–1 kPa) for volatile impurities.

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar byproducts .

- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) for high-purity isolation.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?

Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the cyclohexyl-bearing carbon .

- Resolution Techniques : Enzymatic resolution (e.g., lipases) or chiral stationary phase HPLC to separate enantiomers .

- Monitoring : Polarimetry or chiral shift reagents in NMR to verify enantiopurity.

Q. What computational tools aid in predicting reaction pathways or optimizing synthesis?

Answer:

- Software :

- Applications : Simulate solvent effects (COSMO-RS) or catalyst performance (molecular docking) to reduce experimental trial-and-error.

Q. How should researchers address contradictory data in synthetic yields or byproduct formation?

Answer:

- Root Cause Analysis :

- Validation : Replicate experiments with controlled variables (e.g., solvent dryness, temperature gradients).

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.